5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone: is an organic compound that features a dioxolane ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thienyl group, often using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted thienyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anticancer or antimicrobial properties . Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but lacking the thienyl group.
2-Thienyl Ketones: Compounds that share the thienyl group but differ in the rest of the structure.
Dioxolane Derivatives: Various derivatives that include the dioxolane ring but have different substituents.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is unique due to the combination of the dioxolane ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAIXHHKQXJCFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641913 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-94-6 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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